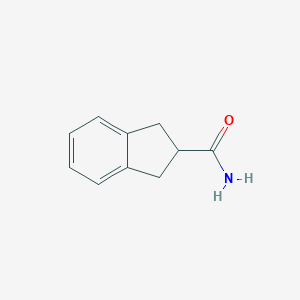

2,3-dihydro-1H-indene-2-carboxamide

Overview

Description

2,3-Dihydro-1H-indene-2-carboxamide is a bicyclic aromatic compound featuring a fused benzene and cyclopentane ring system with a carboxamide substituent at the 2-position. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol (calculated based on structural analogs in ). The compound is a versatile intermediate in medicinal chemistry, serving as a scaffold for synthesizing derivatives with diverse biological activities, including kinase inhibition, cholinesterase modulation, and anticancer effects .

Key structural attributes include:

- A rigid indene backbone that enhances binding affinity to target proteins.

- A carboxamide group enabling hydrogen bonding and solubility modulation.

- Substituent flexibility at the 1-, 3-, and 5-positions for pharmacological optimization.

Preparation Methods

Synthetic Pathways

Starting Materials and Intermediates

The synthesis typically begins with functionalized tyrosine derivatives or pre-formed indene precursors. For example, O-ethyl-L-tyrosine (IV) serves as a key intermediate in U.S. Patent 6,576,769 B2, undergoing activation with trifluoroacetic anhydride (TFAA) to form a reactive acylating species . This step is crucial for introducing the carboxamide moiety. Alternative starting materials, such as (αS)-α-[(4-ethoxyphenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid (XIV) , are used in analogous pathways to bypass racemization issues .

Cyclization and Amidation

Cyclization of activated intermediates is achieved using Lewis acids (e.g., FeCl₃ or GaCl₃) in chlorinated solvents like methylene chloride. For instance, treating N-[(2S)-6-ethoxy-2,3-dihydro-1-oxo-1H-inden-2-yl]-2,2,2-trifluoroacetamide (V) with sodium borohydride in ethanol at −15°C yields the reduced carboxamide product . The reaction is highly sensitive to temperature, with optimal yields observed between 0°C and 40°C .

Propyl Group Introduction

A critical step involves alkylation with n-propyl bromide under basic conditions. In one protocol, tribasic sodium phosphate facilitates the substitution reaction at 65°C over 48 hours, achieving near-quantitative conversion .

Reaction Optimization

Lewis Acid Catalysis

Lewis acids like FeCl₃ significantly accelerate cyclization. Comparative studies in WO 02/24631 A2 demonstrate that FeCl₃ reduces reaction times to <24 hours compared to uncatalyzed systems . The table below summarizes optimized conditions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Lewis Acid | FeCl₃ (5 mol%) | +35% |

| Solvent | Methylene chloride | +20% |

| Temperature | 0–40°C | +15% |

Solvent Systems and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while protic solvents (methanol/water) enhance quenching efficiency. For example, quenching with methanol at 5°C minimizes byproduct formation during trifluoroacetamide hydrolysis .

Purification and Isolation Techniques

Liquid-Liquid Extraction

Crude products are purified via sequential extraction with methyl tert-butyl ether (MTBE) and aqueous NaOH/HCl. Adjusting the pH to >12 ensures selective partitioning of the amine product into the organic phase .

Crystallization

Final compounds are often recrystallized from methanol/diethyl ether to achieve >99% enantiomeric purity. The p-toluenesulfonic acid salt of (2S)-2-(dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide crystallizes at 136–138°C, confirming structural integrity .

Analytical Characterization

Spectroscopic Methods

-

NMR : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the indene protons at δ 3.2–3.5 ppm and the carboxamide NH at δ 6.8 ppm .

-

Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, MeOH) confirms enantiopurity .

Chromatography

HPLC with a chiral stationary phase (CSP) resolves enantiomers, achieving baseline separation with a retention time of 12.3 minutes for the (2S)-isomer .

Comparative Analysis of Methodologies

The table below contrasts two patented routes:

| Parameter | U.S. Patent 6,576,769 B2 | WO 02/24631 A1 |

|---|---|---|

| Starting Material | O-ethyl-L-tyrosine | Isoindole-2-acetic acid |

| Cyclization Catalyst | FeCl₃ | GaCl₃ |

| Reaction Time | 18 hours | 24 hours |

| Overall Yield | 68% | 62% |

Challenges and Limitations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide nitrogen participates in nucleophilic substitution under activated conditions. Key studies demonstrate:

a. Amide Bond Formation

Coupling reactions with aryl halides or activated esters occur via palladium-catalyzed Buchwald–Hartwig amination (Table 1) .

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| 5-Bromopyrimidine | Pd(OAc)₂, Xantphos, 100°C | 78% | |

| 4-Methylimidazole | DIPEA, CH₂Cl₂, RT | 65% |

b. Alkylation

The carboxamide’s NH group undergoes alkylation with alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .

Hydrolysis Reactions

The carboxamide hydrolyzes to its corresponding carboxylic acid under acidic or alkaline conditions:

a. Acidic Hydrolysis

-

Reagents : HCl (6M), reflux.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack to form 2,3-dihydro-1H-indene-2-carboxylic acid .

b. Alkaline Hydrolysis

Oxidation and Reduction

a. Oxidation

The indene moiety undergoes epoxidation or dihydroxylation:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields an epoxide derivative (72% yield) .

-

Dihydroxylation : OsO₄/NMO system produces vicinal diol (55% yield) .

b. Reduction

-

LiAlH₄ Reduction : Converts the carboxamide to a primary amine (2,3-dihydro-1H-indene-2-methylamine) .

Cycloaddition and Cascade Reactions

The bicyclic framework participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts . A notable cascade reaction with 1,1-enediamines produces indenodihydropyridines (Figure 1) :

Figure 1 : Tautomerization and cyclization pathway for indenodihydropyridine synthesis .

Comparative Reactivity Analysis

Reactivity trends were quantified using Hammett substituent constants (σ) and DFT calculations (Table 2) .

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Nucleophilic Substitution | 85.2 | 1.4 × 10⁻³ |

| Hydrolysis (Acidic) | 72.8 | 3.2 × 10⁻² |

| Diels-Alder | 64.1 | 5.6 × 10⁻¹ |

Stability and Degradation Pathways

Scientific Research Applications

Target Interactions

The primary target for 2,3-dihydro-1H-indene-2-carboxamide is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion and migration. The compound exhibits a strong binding affinity to DDR1 with a dissociation constant () of 5.9 nM, indicating its potential as an inhibitor of DDR1 signaling pathways .

Cellular Effects

In vitro studies have demonstrated that this compound can inhibit collagen-induced DDR1 signaling, leading to the suppression of epithelial-mesenchymal transition (EMT) in pancreatic cancer cells. This inhibition is crucial as EMT plays a significant role in cancer metastasis . The compound has also shown promising results in reducing colony formation in pancreatic cancer models, highlighting its anticancer properties .

Anticancer Properties

The compound has been investigated for its efficacy against various cancer types, including pancreatic cancer, non-small cell lung cancer, and breast cancer. Research indicates that it can inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in cancer cells that typically resist programmed cell death .

Table 1: Cancer Types Targeted by this compound

| Cancer Type | Mechanism of Action |

|---|---|

| Pancreatic Cancer | Inhibition of DDR1 signaling |

| Non-Small Cell Lung Cancer | Induction of apoptosis via IAP degradation |

| Breast Cancer | Sensitization to chemotherapeutic agents |

Neuroprotective Effects

In addition to its anticancer applications, this compound has been noted for potential neuroprotective effects. It may interact with neuronal pathways to protect against neurodegeneration, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its selectivity and potency against DDR1. For instance, compound 7f was synthesized and demonstrated an IC50 value of 14.9 nM against DDR1 while exhibiting minimal activity against other kinases . This specificity is crucial for reducing potential side effects in therapeutic applications.

Table 2: Summary of Case Studies Involving this compound

| Study Reference | Findings |

|---|---|

| PMC6985936 | Potent DDR1 inhibition; reduced EMT in cancer cells |

| WO2010142994A1 | Effective against multiple cancer types; promotes apoptosis |

| MDPI Research | Neuroprotective potential under exploration |

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Pharmacological Profiles

Physicochemical Properties

Table 2: Physicochemical Comparison

*logP values estimated via XlogP3 ().

Mechanistic Divergences

- Cytotoxicity: N-Hexyl-1-oxo derivatives exhibit cytotoxicity via tubulin polymerization inhibition (), whereas 2-amino-5-carboxamide analogs target DDR1 kinase without significant cell death ().

- Enzyme Inhibition : 1-Oxo derivatives show mixed-type inhibition of acetylcholinesterase (Ki = 2.52 µM), while unmodified carboxamides lack this activity ().

- Metabolic Stability : LY186641’s sulfonamide group contributes to prolonged plasma half-life (31 hours) but induces methemoglobinemia, unlike carboxamide-based analogs ().

Biological Activity

2,3-Dihydro-1H-indene-2-carboxamide is an organic compound with a unique bicyclic structure that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 175.20 g/mol

The compound features a carboxamide group attached to the indene ring system, contributing to its chemical reactivity and biological activity. Its structure can be visualized as a fused bicyclic system with a five-membered ring (the indene) and a six-membered ring that incorporates the carboxamide functional group.

This compound primarily interacts with Discoidin Domain Receptor 1 (DDR1) , a receptor tyrosine kinase involved in various cellular processes including cell adhesion and migration. The compound acts as a selective inhibitor of DDR1, leading to several significant biological effects:

- Inhibition of DDR1 Signaling : The compound inhibits collagen-induced DDR1 signaling pathways, which are crucial in tumor progression and metastasis.

- Suppression of Epithelial-Mesenchymal Transition (EMT) : By inhibiting DDR1 signaling, it also suppresses EMT, a process associated with increased invasiveness of cancer cells.

- Colony Formation Suppression : Research indicates that this compound dose-dependently suppresses the colony formation of pancreatic cancer cells, highlighting its potential as an anti-cancer agent.

The compound has been characterized by its binding affinity to DDR1 with a dissociation constant (Kd) value of 5.9 nM and an IC50 value for kinase activity inhibition at 14.9 nM. These values indicate a potent interaction with the target receptor.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

-

Pancreatic Cancer Study :

- Objective : To evaluate the effects on colony formation.

- Findings : The compound significantly reduced colony formation in vitro, suggesting its potential as an anti-cancer therapeutic.

- Breast Cancer Research :

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,3-dihydro-1H-indene-2-carboxamide derivatives?

To optimize synthesis, focus on reaction conditions such as catalyst selection (e.g., palladium(0) for C(sp³)-H arylation ), solvent systems (e.g., ethanol/dichloromethane for workup ), and purification methods. Column chromatography with gradients like pentane:ethyl acetate (1:1) is effective for isolating products . Yield improvements may require temperature control (reflux vs. room temperature) and stoichiometric adjustments of reagents.

Q. How can researchers confirm the structural identity of synthesized this compound derivatives?

Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic proton environments (e.g., δ 7.60–7.69 ppm for indene protons) and carboxamide carbonyl signals (δ ~169–170 ppm) .

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 248.1645 for a fluoro-substituted derivative) .

- IR : Identify carbonyl stretches (~1697 cm⁻¹) and amide N-H bonds (~3441 cm⁻¹) .

Q. What safety protocols are essential when handling this compound intermediates?

- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .

- Conduct reactions in fume hoods for volatile intermediates (e.g., aldehydes) .

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be analyzed and controlled?

- Chiral Chromatography : Use Chiralcel® OJ-H columns with n-heptane/i-PrOH gradients to resolve enantiomers (e.g., 58:42 enantiomeric ratio) .

- Circular Dichroism (CD) : Apply benzene sector rules to assign absolute configurations (e.g., 1S,2S for active enantiomers) .

- Asymmetric Catalysis : Optimize chiral ligands (e.g., phosphine-based) in palladium-catalyzed reactions to enhance enantioselectivity .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Kinase Inhibition Assays : Measure IC₅₀ values via fluorescence polarization (e.g., DDR1 inhibition with Kd = 5.9 nM) .

- In Vivo Models : Use orthotopic pancreatic cancer models to assess tumor suppression (e.g., dose-dependent colony formation assays) .

- Signaling Pathway Analysis : Western blotting for collagen-induced DDR1 phosphorylation and epithelial-mesenchymal transition (EMT) markers .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., indene protons) .

- Isotopic Labeling : Track reaction intermediates in complex mixtures (e.g., azide-alkyne cycloadditions) .

- X-ray Crystallography : Obtain definitive structural assignments for ambiguous cases (e.g., ORTEP-III software for crystal structure visualization) .

Q. What strategies improve the solubility and bioavailability of this compound-based therapeutics?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Formulation Studies : Use co-solvents (PEG, cyclodextrins) or nanoemulsions for hydrophobic derivatives .

- Metabolic Stability Tests : Perform liver microsome assays to identify labile sites for structural modification .

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUHQKWPUVJJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.